molecular formula C4H4F6O2 B11721169 1,2-Bis(trifluoromethoxy)ethane

1,2-Bis(trifluoromethoxy)ethane

Cat. No.: B11721169
M. Wt: 198.06 g/mol
InChI Key: TVMAVQHAYKJLPS-UHFFFAOYSA-N
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Description

1,2-Bis(trifluoromethoxy)ethane (C4H6F6O2) is a fluorinated ethane derivative featuring two trifluoromethoxy (-OCF3) groups attached to adjacent carbon atoms. Trifluoromethoxy groups are highly electronegative and electron-withdrawing, likely conferring thermal stability, chemical resistance, and low polarizability, making such compounds valuable in materials science and specialty chemistry .

Properties

Molecular Formula

C4H4F6O2

Molecular Weight

198.06 g/mol

IUPAC Name

1,2-bis(trifluoromethoxy)ethane

InChI

InChI=1S/C4H4F6O2/c5-3(6,7)11-1-2-12-4(8,9)10/h1-2H2

InChI Key

TVMAVQHAYKJLPS-UHFFFAOYSA-N

Canonical SMILES

C(COC(F)(F)F)OC(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Bis(trifluoromethoxy)ethane can be synthesized through several methods. One common approach involves the reaction of ethylene glycol with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction typically occurs under mild conditions and yields the desired product with high purity .

Industrial Production Methods

In industrial settings, the production of 1,2-Bis(trifluoromethoxy)ethane often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and cost-effectiveness, ensuring the compound’s availability for various applications .

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(trifluoromethoxy)ethane undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while substitution reactions can introduce various functional groups .

Scientific Research Applications

1,2-Bis(trifluoromethoxy)ethane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1,2-Bis(trifluoromethoxy)ethane exerts its effects involves interactions with various molecular targets. The trifluoromethoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and stability. These interactions are crucial in its applications in synthesis and material science .

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Ethanes

1,2-Bis(2-chloroethoxy)ethane (CAS 112-26-5)
  • Formula : C6H12Cl2O2
  • Molecular Weight : 187.06 g/mol
  • Properties : A colorless to pale yellow liquid with applications in pharmaceuticals and polymer synthesis. Chlorine substituents provide moderate reactivity, suitable for nucleophilic substitutions.
  • Contrast : Compared to trifluoromethoxy groups, chloroethoxy groups are less electronegative, resulting in lower thermal stability but higher solubility in polar solvents .
1,2-Bis(2-bromoethoxy)ethane (CAS 31255-10-4)
  • Formula : C6H12Br2O2
  • Molecular Weight : 275.97 g/mol
  • Applications : Used as a crosslinking agent in agrochemicals. Bromine’s larger atomic radius enhances steric hindrance, reducing reaction rates compared to chloro or fluoro analogs .
1,2-Bis(1,1,2,2-tetrafluoroethoxy)ethane (CAS 358-39-4)
  • Formula : C6H6F8O2
  • Molecular Weight : 262.10 g/mol
  • Properties: High fluorine content improves thermal resistance and hydrophobicity. Likely shares similarities with 1,2-bis(trifluoromethoxy)ethane in applications requiring inertness, such as membrane technology or coatings .

Nitro- and Aromatic-Substituted Ethanes

1,2-Bis(4-nitrophenoxy)ethane (CAS 14467-69-7)
  • Formula : C14H12N2O6
  • Molecular Weight : 304.26 g/mol
  • Applications: Enhances polyimide thermal stability.
1,2-Bis(2-nitrophenoxy)ethane (CAS 51661-19-9)
  • Formula : C14H12N2O6
  • Melting Point : 167–170°C

Phosphine- and Sulfur-Containing Ethanes

1,2-Bis(diphenylphosphino)ethane (CAS 1663-45-2)
  • Applications : A ligand in transition-metal catalysis (e.g., Suzuki couplings). Phosphine groups are electron-rich, contrasting with the electron-deficient trifluoromethoxy groups, which would favor oxidative stability over catalytic activity .
1,2-Bis(phenylsulfinyl)ethane Palladium(II) Acetate
  • Properties : Used in asymmetric synthesis. Sulfinyl groups offer chiral induction capabilities, a feature absent in symmetric trifluoromethoxy derivatives .

Key Data Table

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
1,2-Bis(trifluoromethoxy)ethane* N/A C4H6F6O2 ~224.08 (estimated) High thermal/chemical resistance (inferred)
1,2-Bis(2-chloroethoxy)ethane 112-26-5 C6H12Cl2O2 187.06 Pharmaceutical intermediates
1,2-Bis(1,1,2,2-tetrafluoroethoxy)ethane 358-39-4 C6H6F8O2 262.10 Hydrophobic membranes
1,2-Bis(4-nitrophenoxy)ethane 14467-69-7 C14H12N2O6 304.26 Polyimide enhancement

*Note: Data for 1,2-bis(trifluoromethoxy)ethane is extrapolated from analogs.

Research Findings and Implications

  • Thermal Stability : Fluorinated ethanes (e.g., tetrafluoroethoxy derivatives) exhibit superior thermal resistance compared to chloro or bromo analogs due to strong C-F bonds .
  • Environmental Impact: Brominated analogs like BTBPE (1,2-bis(2,4,6-tribromophenoxy)ethane) show bioaccumulation risks, whereas fluorinated compounds may persist differently due to their inertness .

Biological Activity

1,2-Bis(trifluoromethoxy)ethane is an organic compound characterized by its unique molecular structure, which features two trifluoromethoxy groups attached to an ethane backbone. Its molecular formula is C4_4H4_4F6_6O2_2, and it has a molecular weight of 202.09 g/mol. The presence of trifluoromethoxy groups imparts distinctive physical and chemical properties, making this compound of interest in various scientific fields, particularly in pharmacology.

The trifluoromethoxy groups enhance the compound's lipophilicity and metabolic stability, which can significantly influence its interactions with biological targets. This section summarizes the key chemical properties:

PropertyValue
Molecular FormulaC4_4H4_4F6_6O2_2
Molecular Weight202.09 g/mol
SolubilitySoluble in organic solvents
LipophilicityHigh

Biological Activity

The biological activity of 1,2-bis(trifluoromethoxy)ethane has been the subject of research due to its potential pharmacological applications. Preliminary studies indicate that this compound may interact with specific enzymes or receptors, although detailed mechanisms and therapeutic potentials require further investigation. Here are some notable findings:

Case Studies

Several studies have explored the biological implications of fluorinated compounds similar to 1,2-bis(trifluoromethoxy)ethane. Here are relevant case studies:

  • Antibacterial Activity : A study highlighted the antibacterial properties of fluorinated compounds, noting that modifications in their structure could enhance their efficacy against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus). This suggests a pathway for exploring the antibacterial potential of 1,2-bis(trifluoromethoxy)ethane .
  • Cytotoxicity Studies : Research on similar fluorinated compounds has indicated significant cytotoxic effects against cancer cell lines. The mechanisms often involve disruption of cellular processes or induction of apoptosis, pointing to potential applications in cancer therapy for 1,2-bis(trifluoromethoxy)ethane .

Comparative Analysis

To better understand the unique properties of 1,2-bis(trifluoromethoxy)ethane, a comparison with other fluorinated compounds is beneficial:

Compound NameStructure CharacteristicsUnique Features
1,2-Bis(trifluoromethyl)ethaneContains two trifluoromethyl groupsHigher lipophilicity than bis(trifluoromethoxy) variant
1,2-Bis(4-fluoro-3-trifluoromethylphenyl)ethaneContains phenyl rings with trifluoromethyl substitutionsEnhanced reactivity due to aromatic stabilization
1,2-Bis(4-fluoro-3-trifluoromethoxyphenyl)ethaneSimilar to bis(trifluoromethoxy), but includes phenyl ringsPotentially different biological activity due to aromaticity

This comparative analysis highlights how the dual trifluoromethoxy functionalization of 1,2-bis(trifluoromethoxy)ethane may confer distinct chemical reactivity and biological interactions compared to other fluorinated compounds.

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